molecular formula C17H15Cl2N3O3 B1673909 L-689,560 CAS No. 139051-78-8

L-689,560

Numéro de catalogue: B1673909
Numéro CAS: 139051-78-8
Poids moléculaire: 380.2 g/mol
Clé InChI: UCKHICKHGAOGAP-KGLIPLIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

. La voie de synthèse implique généralement :

  • Formation du noyau tétrahydroquinoléine.
  • Introduction des groupes carboxyle et dichloro.
  • Couplage avec la partie phénylaminocarbonyl-amino.

Méthodes de production industrielle

Les méthodes de production industrielle du L689560 ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche. la synthèse suit généralement les mêmes principes que la synthèse à l'échelle du laboratoire, avec des optimisations pour le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

L689560 subit diverses réactions chimiques, notamment :

    Réactions de substitution : Introduction de groupes fonctionnels tels que des groupes carboxyle et dichloro.

    Réactions de couplage : Formation de la partie phénylaminocarbonyl-amino.

Réactifs et conditions courantes

Principaux produits

Le principal produit formé par ces réactions est L689560 lui-même, avec une grande pureté et des groupes fonctionnels spécifiques qui permettent son activité d'antagoniste du récepteur NMDA .

Applications de la recherche scientifique

L689560 a un large éventail d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

L689560 exerce ses effets en se liant au site de la glycine du récepteur NMDA, inhibant ainsi son activité. Cette inhibition empêche le récepteur d'être activé par la glycine, qui est essentielle à la fonction du récepteur dans la transmission synaptique et la plasticité. Les cibles moléculaires incluent la sous-unité GluN1 du récepteur NMDA, et les voies impliquées sont principalement liées à la signalisation synaptique et à la neuroprotection .

Applications De Recherche Scientifique

Neuroprotective Effects

Case Study: Ischemic Stroke

Research has demonstrated that L-689,560 significantly reduces the neuroprotective effects of glycine in models of ischemic stroke. In a study involving rats subjected to middle cerebral artery occlusion (MCAO), administration of this compound prior to glycine treatment resulted in diminished functional recovery and neuroprotection after ischemia-reperfusion injury. The findings suggest that glycine's neuroprotective effects are mediated through its binding to the GluN1 site, which is inhibited by this compound .

Table 1: Effects of this compound on Neuroprotection in Ischemic Models

Study ReferenceModel TypeDose (mg/kg)Outcome
Grand et al., 2018Rat MCAO Model0.1Reduced neuroprotection from glycine
Abo et al., 2017Ischemic Stroke0.1Prevented functional recovery

Role in Neurodegenerative Disorders

This compound's antagonistic properties at NMDA receptors have implications for treating neurodegenerative disorders like Alzheimer's disease. Excessive activation of NMDA receptors is linked to excitotoxicity and neuronal cell death. By modulating this pathway, this compound may offer a novel therapeutic avenue for conditions characterized by glutamate dysregulation .

Research Findings on Kynurenic Acid

Kynurenic acid (KYNA), a metabolite linked to tryptophan metabolism, has been studied alongside this compound due to its neuroprotective properties against NMDA receptor-mediated excitotoxicity. Studies indicate that KYNA can counteract some effects induced by excitotoxic agents like quinolinic acid (QUIN). The interaction between KYNA and NMDA receptor antagonists like this compound highlights the complexity of glutamatergic signaling and its modulation .

Potential Therapeutic Applications

Given its pharmacological profile, this compound has potential applications beyond ischemic injury:

  • Neurodegenerative Diseases : As a candidate for treating Alzheimer's disease and other dementias.
  • Pain Management : Due to its ability to modulate excitatory neurotransmission linked to pain pathways.
  • Psychiatric Disorders : Investigations into its effects on conditions like schizophrenia are ongoing, as altered glutamatergic signaling is implicated in these disorders.

Mécanisme D'action

L689560 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents the receptor from being activated by glycine, which is essential for the receptor’s function in synaptic transmission and plasticity. The molecular targets include the GluN1 subunit of the NMDA receptor, and the pathways involved are primarily related to synaptic signaling and neuroprotection .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L689560 est unique en raison de sa haute puissance et de sa spécificité pour le site de liaison de la glycine du récepteur NMDA. Cette spécificité en fait un outil précieux pour étudier les rôles physiologiques et pathologiques des récepteurs NMDA dans le système nerveux .

Q & A

Basic Research Questions

Q. What is the primary pharmacological role of L-689,560 in NMDA receptor studies, and how is this experimentally validated?

this compound is a potent glycine-site antagonist of NMDA receptors, selectively inhibiting receptor activation by competing with endogenous glycine . Experimental validation involves radioligand binding assays using solubilized NMDA receptors from brain tissue. For example, [³H]this compound binds with high affinity (Kd = 8.8 ± 1.9 nM) and rapid equilibrium, enabling precise characterization of receptor density and interactions in vitro . Methodological precautions include removing residual glycine from buffers to avoid interference with binding measurements .

Q. How do researchers design experiments to test glycine site occupancy using this compound?

Experimental designs often employ electrophysiological recordings (e.g., EPSP measurements) or radioligand displacement assays. For instance, this compound (100 µM) reduces EPSP amplitude in hippocampal slices, demonstrating its inhibitory effect on synaptic NMDA receptors . To quantify occupancy, competitive binding experiments with [³H]glycine or Schild analysis are used, ensuring controlled glycine concentrations to isolate antagonist effects .

Advanced Research Questions

Q. What methodological challenges arise when interpreting this compound’s allosteric modulation versus competitive antagonism in GluN1/GluN3 receptors?

While this compound is classically described as a competitive glycine antagonist, recent studies show it acts as a negative allosteric modulator in GluN1/GluN3 receptors . Distinguishing these mechanisms requires global fitting of agonist concentration-response curves (e.g., using EC50 shifts) and kinetic binding analyses. For example, Schild analysis and unbinding kinetics reveal non-competitive behavior in GluN1/N3 receptors, necessitating revised pharmacological models .

Q. How can researchers resolve contradictions in studies reporting this compound’s dual role in NMDA receptor modulation?

Contradictions arise from receptor subunit composition (e.g., GluN1/GluN2 vs. GluN1/GluN3) and experimental conditions (e.g., glycine contamination). To address this:

  • Use subunit-specific recombinant receptors in heterologous systems.
  • Validate glycine-free conditions via HPLC or enzymatic degradation in binding assays .
  • Compare results with structurally distinct antagonists (e.g., CGP-78608) to isolate mechanistic differences .

Q. What are best practices for analyzing this compound’s neuroprotective effects in excitotoxicity models?

In models of HIV-associated neurocognitive decline, this compound reduces NMDA receptor-mediated excitotoxicity by blocking glycine binding. Key steps include:

  • Quantifying [³H]this compound binding in postmortem brain tissues to correlate receptor density with neuronal loss .
  • Pairing electrophysiological data (e.g., EPSP suppression) with histopathological markers (e.g., caspase-3 activation) to confirm neuroprotection .

Q. How should researchers optimize this compound’s use as a radioligand in receptor purification workflows?

[³H]this compound is ideal for solubilized receptor studies due to detergent compatibility and maintained glutamate-glycine site interactions . Optimization strategies include:

  • Lectin-agarose immobilization to isolate glycosylated NMDA receptors.
  • Normalizing binding data to total protein concentration and validating with Western blotting for GluN subunits.

Q. Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing this compound’s concentration-dependent effects?

Global nonlinear regression models (e.g., operational models of allosterism) are used to fit agonist EC50 shifts in the presence of this compound. Parameters include:

  • Log(τ/KA) for agonist efficacy.
  • Allosteric constant (α) and dissociation constant (Kb) to quantify modulator effects . Data normalization to baseline (e.g., 0% glycine response) ensures comparability across experiments .

Q. How can researchers account for glycine contamination in this compound binding assays?

Glycine contamination artificially reduces observed antagonist affinity. Mitigation involves:

  • Pre-treating buffers with glycine oxidase enzymes.
  • Including control experiments with saturating glycine to estimate contamination levels .

Q. Experimental Design Considerations

Q. What controls are essential when using this compound in electrophysiological studies of synaptic plasticity?

Critical controls include:

  • Baseline EPSP recordings without pharmacological manipulation.
  • Co-application of NMDA receptor antagonists (e.g., AP-5) to isolate glycine-site effects.
  • Washout periods to confirm reversibility of this compound’s effects .

Q. How do researchers validate this compound’s specificity in vivo or in complex tissue preparations?

Specificity is validated via:

  • Knockout models lacking GluN1 subunits.
  • Cross-comparison with glycine-site agonists (e.g., D-serine) to confirm antagonism .
  • Autoradiography with [³H]this compound to map receptor distribution and exclude off-target binding .

Propriétés

Numéro CAS

139051-78-8

Formule moléculaire

C17H15Cl2N3O3

Poids moléculaire

380.2 g/mol

Nom IUPAC

(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1

Clé InChI

UCKHICKHGAOGAP-KGLIPLIRSA-N

SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

SMILES isomérique

C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3

SMILES canonique

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline
L 689560
L-689,560
L-689560
trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
L-689,560
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
L-689,560
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
L-689,560
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
L-689,560
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
L-689,560
Methyl 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetate
L-689,560

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.